DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a brominated furan ring attached to a terephthalate moiety through a carbonyl-amino linkage
Scientific Research Applications
DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of 5-bromo-2-furoic acid with dimethyl terephthalate in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which then undergoes aminolysis to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the carbonyl-amino linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-{[(5-CHLORO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(5-NITRO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE
Uniqueness
DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
dimethyl 2-[(5-bromofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6/c1-21-14(19)8-3-4-9(15(20)22-2)10(7-8)17-13(18)11-5-6-12(16)23-11/h3-7H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSGHCHUBYUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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